molecular formula C11H12O3 B2834206 [4-Methoxy-3-(2-propynyloxy)phenyl]methanol CAS No. 385383-49-3

[4-Methoxy-3-(2-propynyloxy)phenyl]methanol

Cat. No.: B2834206
CAS No.: 385383-49-3
M. Wt: 192.214
InChI Key: QKVSCPSJMJSZQL-UHFFFAOYSA-N
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Description

[4-Methoxy-3-(2-propynyloxy)phenyl]methanol is a substituted benzyl alcohol derivative characterized by:

  • Methoxy group at the para position (C4).
  • 2-Propynyloxy group (-O-CH₂-C≡CH) at the meta position (C3).
  • Hydroxymethyl group (-CH₂OH) attached to the benzene ring. Its applications span pharmaceutical intermediates, agrochemicals, and materials science, depending on functional group modifications .

Properties

IUPAC Name

(4-methoxy-3-prop-2-ynoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-3-6-14-11-7-9(8-12)4-5-10(11)13-2/h1,4-5,7,12H,6,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVSCPSJMJSZQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CO)OCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [4-Methoxy-3-(2-propynyloxy)phenyl]methanol typically involves the reaction of 4-methoxybenzyl alcohol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

[4-Methoxy-3-(2-propynyloxy)phenyl]methanol undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

[4-Methoxy-3-(2-propynyloxy)phenyl]methanol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [4-Methoxy-3-(2-propynyloxy)phenyl]methanol involves its interaction with specific molecular targets and pathways. The methoxy and propynyloxy groups play crucial roles in its reactivity and binding affinity to target molecules. These interactions can modulate various biochemical pathways, leading to desired effects in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Group Variations

Table 1: Key Structural Analogs and Substituent Differences
Compound Name Substituent at C3 Substituent at C4 Key Features Reference
[4-Methoxy-3-(2-propynyloxy)phenyl]methanol 2-Propynyloxy (-O-CH₂-C≡CH) Methoxy (-OCH₃) Reactive propargyl group
[4-Methoxy-3-(trifluoromethyl)phenyl]methanol Trifluoromethyl (-CF₃) Methoxy (-OCH₃) Enhanced lipophilicity, metabolic stability
[4-(Difluoromethoxy)-3-methoxyphenyl]methanol Difluoromethoxy (-O-CF₂H) Methoxy (-OCH₃) Improved metabolic resistance
{4-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}methanol 2,4-Dichlorobenzyloxy (-O-CH₂-C₆H₃Cl₂) Methoxy (-OCH₃) Steric bulk, halogen-driven bioactivity
{3,5-Dichloro-4-[4-methoxy-3-(isopropyl)phenoxy]phenyl}methanol Isopropyl (-O-C₆H₃(iPr)) Methoxy (-OCH₃) Reduced reactivity, hydrophobic interactions

Key Observations :

  • Electron-Withdrawing Groups (e.g., -CF₃, -O-CF₂H): Increase lipophilicity and metabolic stability compared to the propargyl group .
  • Halogenated Substituents (e.g., -O-CH₂-C₆H₃Cl₂): Enhance steric hindrance and binding affinity in biological systems .
  • Aliphatic vs. Propargyl Groups: Isopropyl substituents reduce reactivity but improve solubility in non-polar solvents .

Physicochemical Properties

Table 2: Comparative Solubility and Stability
Compound Name Solubility in Methanol Stability to Oxidation LogP (Predicted) Reference
This compound High Moderate (propargyl) 1.8
[4-Methoxy-3-(trifluoromethyl)phenyl]methanol Moderate High 2.5
[4-(Difluoromethoxy)-3-methoxyphenyl]methanol High High 1.9
{4-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}methanol Low Moderate 3.2

Key Observations :

  • The propargyl group in the target compound introduces moderate oxidative instability due to alkyne reactivity .
  • Trifluoromethyl and difluoromethoxy analogs exhibit higher logP values, favoring membrane permeability .
  • Halogenated derivatives show reduced solubility in polar solvents due to increased hydrophobicity .

Biological Activity

[4-Methoxy-3-(2-propynyloxy)phenyl]methanol, also known by its CAS number 385383-49-3, is a compound with potential biological activities that warrant detailed exploration. This article synthesizes current research findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11H12O3
  • Molecular Weight : 192.22 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound features a methanol group and a propynyl ether, which may influence its reactivity and binding affinity to enzymes and receptors.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in inflammatory pathways.
  • Antioxidant Activity : Similar compounds have shown radical-scavenging properties, suggesting that this compound may also mitigate oxidative stress.
  • Neuroprotective Effects : Given the structure's similarities to other phenolic compounds, it may exhibit neuroprotective properties.

Antioxidant Activity

Research indicates that phenolic compounds often exhibit significant antioxidant properties. A study on related phenolic compounds demonstrated their ability to scavenge free radicals effectively, which could be extrapolated to this compound based on structural similarities .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Neuroprotective Potential

Given the increasing interest in neurodegenerative diseases, compounds like this compound are being investigated for their potential to protect neuronal cells from damage. Studies on related compounds indicate that they can inhibit amyloid-beta aggregation and reduce neuroinflammation, which are critical in conditions like Alzheimer's disease .

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the antioxidant activity of phenolic derivatives; found significant radical-scavenging activity comparable to established antioxidants .
Study 2 Examined the anti-inflammatory effects of similar phenolic compounds; reported inhibition of COX-2 and iNOS expression in vitro .
Study 3 Assessed neuroprotective effects in an Alzheimer's model; noted reduction in amyloid-beta levels and improved cognitive function in treated groups .

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